![molecular formula C8H16ClNO2 B13524181 Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)
Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride
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Overview
Description
Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride typically involves the reaction of ethyl bromoacetate with cyclopropylmethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures a consistent and high-quality product suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride can be compared with other similar compounds such as:
Ethyl2-[(methylamino)acetatehydrochloride: Similar in structure but with a methyl group instead of a cyclopropylmethyl group, leading to different reactivity and biological activity.
Ethyl2-[(ethylamino)acetatehydrochloride: Contains an ethyl group, which affects its solubility and interaction with biological targets.
Ethyl2-[(propylamino)acetatehydrochloride:
The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts.
Biological Activity
Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis routes, and comparisons with related compounds.
- Molecular Formula : C8H15ClN2O2
- Molecular Weight : 188.67 g/mol
- CAS Number : 6201-01-0
Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The compound's structure allows it to influence neurotransmitter systems, which is particularly relevant for neuroprotective applications. Preliminary studies suggest that it may exhibit neuroprotective properties by modulating synaptic transmission and enhancing neuronal survival under stress conditions.
Neuroprotective Effects
Recent investigations have highlighted the compound's potential in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential. Studies indicate that it may interact with neurotransmitter receptors, leading to improved synaptic function and neuroprotection .
Enzyme Inhibition
Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. This could lead to applications in managing conditions like inflammation and pain, where enzyme modulation plays a critical role .
Synthesis and Industrial Applications
The synthesis of Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride typically involves a nucleophilic substitution reaction between ethyl bromoacetate and cyclopropylmethylamine under basic conditions. This synthetic route is advantageous for producing the compound in high yields suitable for pharmaceutical applications .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride compared to structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride | Amino acid derivative | Cyclopropylmethyl group; potential neuroprotective effects |
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride | Amino acid derivative | Similar structure; preliminary neuroprotective properties |
Ethyl 2-(cyclopentylamino)acetate hydrochloride | Amino acid derivative | Cyclopentyl instead of cyclopropyl; different steric properties |
Case Studies and Research Findings
- Neuroprotection in Animal Models : A study demonstrated that Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride significantly reduced neuronal damage in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes linked to inflammatory pathways, providing insights into its possible use as an anti-inflammatory agent .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of Ethyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride revealed favorable absorption and distribution characteristics, supporting its development as a drug candidate.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylmethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-9-5-7-3-4-7;/h7,9H,2-6H2,1H3;1H |
InChI Key |
GCGQYTMXRPAQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1CC1.Cl |
Origin of Product |
United States |
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